![molecular formula C7H16Cl2N2 B6590793 (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride CAS No. 1199792-83-0](/img/structure/B6590793.png)
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized by Hoffmann-La Roche in 1995 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 acts as a competitive antagonist of the NMDA receptor, specifically targeting the NR2B subunit. By blocking the binding of glutamate to the receptor, (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 prevents the influx of calcium ions into the neuron, which is a key step in the process of synaptic plasticity.
Biochemical and Physiological Effects
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has been shown to have a number of biochemical and physiological effects in animal models. These include reducing the excitotoxicity of glutamate, decreasing the production of free radicals, and increasing the expression of neurotrophic factors. (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has several advantages for use in laboratory experiments. It is highly selective for the NR2B subunit of the NMDA receptor, which allows for precise targeting of this receptor subtype. (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 is also highly soluble in water, which makes it easy to administer in vivo. However, one limitation of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 is its relatively short half-life, which requires frequent dosing to maintain therapeutic levels.
Direcciones Futuras
There are several potential future directions for research on (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another potential direction is the development of more potent and selective NR2B antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 on synaptic plasticity and cognitive function.
Métodos De Síntesis
The synthesis of (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 involves the reaction of 1-(4-methoxyphenyl) piperazine with 2-bromo-5-methylbenzoic acid, followed by cyclization and deprotection steps. The final product is obtained as a white crystalline powder, which is highly soluble in water.
Aplicaciones Científicas De Investigación
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been shown to be effective in reducing neuronal damage in animal models of stroke, traumatic brain injury, and epilepsy. (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride 25-6981 has also been used to investigate the mechanisms underlying learning and memory processes.
Propiedades
IUPAC Name |
(5R)-5-methyl-4,7-diazaspiro[2.5]octane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-6-4-8-5-7(9-6)2-3-7;;/h6,8-9H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGBVHLSHNCEEE-QYCVXMPOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2(N1)CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC2(N1)CC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.